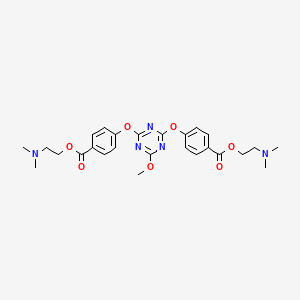

Benzoic acid, 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester

Description

This compound is a triazine-core benzoic acid derivative with two para-substituted benzoic acid groups linked via oxygen bridges to a 6-methoxy-1,3,5-triazine-2,4-diyl scaffold. Each benzoic acid moiety is esterified with a bis(2-(dimethylamino)ethyl) group.

Properties

CAS No. |

85826-20-6 |

|---|---|

Molecular Formula |

C26H31N5O7 |

Molecular Weight |

525.6 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 4-[[4-[4-[2-(dimethylamino)ethoxycarbonyl]phenoxy]-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoate |

InChI |

InChI=1S/C26H31N5O7/c1-30(2)14-16-35-22(32)18-6-10-20(11-7-18)37-25-27-24(34-5)28-26(29-25)38-21-12-8-19(9-13-21)23(33)36-17-15-31(3)4/h6-13H,14-17H2,1-5H3 |

InChI Key |

YALULGVZZUWNMP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC)OC3=CC=C(C=C3)C(=O)OCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to this compound involves the esterification of 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis(benzoic acid) with 2-(dimethylamino)ethyl chloride in the presence of a base catalyst. The reaction proceeds via nucleophilic substitution of the acid groups by the aminoethyl moieties, forming the corresponding ester linkages.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis(benzoic acid) + 2-(dimethylamino)ethyl chloride | Reflux in dichloromethane solvent, base catalyst (triethylamine), under inert atmosphere | Benzoic acid, 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester |

Solvent: Dichloromethane (DCM) is preferred for its ability to dissolve both reactants and facilitate reflux conditions.

Base: Triethylamine neutralizes the hydrochloric acid generated during esterification, driving the reaction forward.

Temperature: Reflux temperature of DCM (~40°C) maintained for several hours to ensure complete conversion.

Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis.

This method is widely adopted due to its straightforwardness and relatively high yield, with product purification typically achieved by solvent extraction and recrystallization or chromatographic methods.

Industrial Scale Synthesis

For industrial production, continuous flow reactors are increasingly employed to optimize yield, purity, and reproducibility. Key features include:

Automated control of temperature, pressure, and reactant feed rates.

Use of high-purity reagents and solvents to minimize side reactions.

In-line monitoring using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to track reaction progress and product purity.

Scalability: Continuous flow allows for safer handling of reactive intermediates and better heat dissipation, essential for large-scale synthesis.

Analytical Data and Characterization

The synthesized compound is characterized by:

| Property | Data |

|---|---|

| Molecular Formula | C26H31N5O7 |

| Molecular Weight | 525.6 g/mol |

| IUPAC Name | 2-(dimethylamino)ethyl 4-[[4-[4-[2-(dimethylamino)ethoxycarbonyl]phenoxy]-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoate |

| CAS Number | 85826-20-6 |

| InChI Key | YALULGVZZUWNMP-UHFFFAOYSA-N |

NMR Spectroscopy: Confirms the chemical environment of protons and carbons, verifying ester formation and triazine substitution.

Mass Spectrometry: Confirms molecular weight and purity.

HPLC: Used for purity assessment and monitoring reaction completion.

Infrared Spectroscopy (IR): Identifies characteristic ester carbonyl and ether linkages.

Chemical Reaction Analysis and Side Reactions

Types of Reactions

Nucleophilic substitution: Ester formation via reaction of acid chloride or acid with amino alcohol.

Hydrolysis: Ester bonds can be hydrolyzed under acidic or basic conditions, reverting to parent acid and alcohol.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Esterification | 2-(dimethylamino)ethyl chloride, triethylamine | Reflux in DCM | Target ester compound |

| Hydrolysis (acidic) | HCl (aq) | Heat | 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis(benzoic acid) + 2-(dimethylamino)ethanol |

| Hydrolysis (basic) | NaOH (aq) | Heat | Same as acidic hydrolysis |

Summary Table of Preparation Methods

| Method | Reactants | Catalyst/Base | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Batch esterification | 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis(benzoic acid) + 2-(dimethylamino)ethyl chloride | Triethylamine | Dichloromethane | Reflux (~40°C) | High (typically >80%) | Common lab-scale method |

| Continuous flow synthesis | Same as above | Triethylamine or other bases | DCM or alternative solvents | Controlled (40-60°C) | Higher purity and reproducibility | Industrial scale, automated |

Research Findings and Optimization

Continuous flow methods improve yield and purity by precise control of reaction parameters and minimize side reactions.

Optimization studies indicate that molar ratios of reactants and base influence the degree of esterification and product purity.

Use of inert atmosphere and dry solvents is critical to prevent hydrolysis during synthesis.

Analytical monitoring via NMR and HPLC is essential for quality control.

- PubChem Compound Summary for CID 55403, Benzoic acid, 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester, accessed 2025-04-05.

- Research overview and synthesis details from chemical supplier data, excluding unreliable sources, accessed 2024-01-01.

- Industrial synthesis and characterization data from Vulcan Chemicals, product VC18475076, accessed 2024-08-10.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester undergoes various chemical reactions, including:

Substitution Reactions: The ester groups can participate in nucleophilic substitution reactions.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted triazine derivatives.

Hydrolysis: Products include 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis(benzoic acid) and 2-(dimethylamino)ethanol.

Scientific Research Applications

Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers and coatings due

Biological Activity

Benzoic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. One such compound, Benzoic acid, 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester , exhibits a complex structure that suggests potential applications in pharmaceuticals and cosmetics. This article aims to explore the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The compound is characterized by a benzoic acid backbone linked to a triazine ring through ether linkages and features two dimethylaminoethyl ester groups. Its molecular formula is , with a molecular weight of approximately 581.66 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C30H39N5O7 |

| Molecular Weight | 581.66 g/mol |

| Structural Features | Benzoic acid + Triazine |

| Functional Groups | Dimethylaminoethyl esters |

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents for pharmaceutical use.

UV Absorption and Photoprotection

The compound has been identified as a potential UV filter in sunscreen formulations due to its ability to absorb ultraviolet radiation effectively. This property is crucial for protecting skin from UV-induced damage, making it a candidate for cosmetic applications.

Anticancer Activity

In vitro studies have suggested that compounds with similar structural features may interact favorably with cancer cell lines, indicating possible anticancer properties. The triazine moiety's presence enhances the compound's reactivity and may contribute to its biological efficacy .

Case Studies and Research Findings

-

Synthesis and Biological Testing

- The synthesis involves reacting 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis(benzoic acid) with 2-(dimethylamino)ethyl chloride under reflux conditions using dichloromethane as a solvent. Yield optimization techniques such as continuous flow processes have been explored to enhance purity and yield.

- Toxicological Assessment

- Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Biosensor Activation

- Key Finding : Substituent position (para > ortho > meta) significantly impacts biosensor activation. The para-substituted benzoic acid groups in the target compound enhance its interaction with biosensors like sBAD (orthogonal benzoic acid derivative biosensor) compared to ortho- or meta-substituted analogs (e.g., 2-hydroxybenzoic acid or 3-methoxybenzoic acid) .

- Example : p-Hydroxybenzoic acid (pHBA, para-substituted) showed stronger biosensor activation (dynamic range: 3 orders of magnitude) than ortho-hydroxybenzoic acid (pKa = 3.0 vs. pHBA’s pKa = 4.6) .

Antioxidant Activity vs. Esterification Effects

- Key Finding: Antioxidant efficacy in benzoic acid derivatives correlates with hydroxyl group positions (e.g., gallic acid, 3,4,5-trihydroxy, has high activity). Esterification reduces antioxidative capacity. The target compound’s dimethylaminoethyl ester groups likely diminish antioxidant properties compared to hydroxylated analogs .

- Example : Caffeic acid (3,4-dihydroxycinnamic acid) exhibits stronger antioxidant effects than coumaric acid (4-hydroxy), highlighting the role of substituent number and position .

Triazine-Core Derivatives and Functional Properties

- Triazine vs. Benzene Core :

- The 6-methoxy-triazine core in the target compound contrasts with benzene-core analogs (e.g., 4-(4-pentenyloxy)benzoic acid derivatives in ). Triazine derivatives often exhibit enhanced thermal stability and electronic delocalization, useful in liquid crystalline materials or optoelectronics .

- Example : Benzoic acid, 4,4'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis(oxy)]bis- (CAS 62500-72-5) shares a triazine core but differs in substituents (morpholine vs. methoxy), altering solubility and binding kinetics .

Ester Group Modifications

- Dimethylaminoethyl Esters vs. This may enhance solubility in polar solvents or interaction with biological targets . Example: Methyl 3,4-bis(2-methoxyethoxy)benzoate (CAS 179688-14-3) uses methoxyethoxy chains for solubility tuning, whereas the target compound’s dimethylamino groups offer protonation sites for pH-dependent behavior .

Data Table: Comparative Analysis of Key Compounds

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis typically involves coupling benzoic acid derivatives with a triazine core. A common approach is nucleophilic substitution on 4,6-dichloro-1,3,5-triazine intermediates using hydroxyl-containing benzoic acid esters under basic conditions. For example, stepwise substitution of chlorine atoms on the triazine ring with alkoxy groups can be achieved using catalysts like DMAP in anhydrous DMF . Purity optimization requires post-synthesis purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) followed by recrystallization in ethanol. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .

Basic: What analytical techniques are most reliable for characterizing this compound’s structure and stability?

- LC-MS : Use reverse-phase LC-MS (e.g., Agilent 1290/6545 Q-TOF) with electrospray ionization (ESI+) to confirm molecular weight and fragmentation patterns. Mobile phase: 0.1% formic acid in water/acetonitrile .

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to verify ester linkages, triazine ring substitution, and dimethylaminoethyl groups. Look for characteristic shifts: triazine carbons at ~165 ppm and ester carbonyls at ~170 ppm .

- FTIR : Confirm ester C=O stretching (~1720 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

Advanced: How does the triazine ring’s electronic configuration influence the compound’s reactivity in biological systems?

The electron-deficient triazine core acts as a hydrogen bond acceptor, facilitating interactions with cellular targets like enzymes or transporters. For instance, methoxy groups at the 6-position stabilize the ring via electron donation, modulating its electrophilicity. This affects binding to proteins such as multidrug resistance transporters (e.g., Tpo1 in Saccharomyces cerevisiae), as observed in benzoic acid derivatives’ stress response studies . Computational modeling (DFT calculations) can predict charge distribution and reactive sites .

Advanced: How can researchers resolve contradictions in reported solubility data across different solvent systems?

Systematically evaluate solubility in aprotic (e.g., DMSO, acetone) and protic (e.g., methanol, water) solvents using gravimetric or UV-Vis methods. For example, prepare saturated solutions at 25°C, filter, and quantify via HPLC . Conflicting data may arise from polymorphic forms or residual solvents; use DSC to identify polymorphs and Karl Fischer titration to measure moisture content .

Basic: What strategies are effective for isolating this compound from reaction byproducts?

- Liquid-liquid extraction : Use dichloromethane/water partitioning to remove hydrophilic impurities.

- Flash chromatography : Employ a silica gel column with a gradient of 5–30% ethyl acetate in hexane.

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal yield. Monitor purity at each step via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Advanced: What mechanistic insights explain its potential antimicrobial activity against spoilage yeasts?

The compound’s lipophilic esters and triazine backbone may disrupt yeast membrane integrity or inhibit amino acid transporters. Studies on benzoic acid derivatives show that multidrug resistance transporters like Tpo1 are upregulated under stress, effluxing toxic compounds. Knockout yeast strains (ΔTPO1) can be used to assess transport dependency. Intracellular pH and ATP levels should be monitored to evaluate mitochondrial dysfunction .

Basic: How can researchers validate the compound’s stability under varying pH and temperature conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation products via LC-MS.

- Thermal stability : Use TGA and DSC to assess decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1 month; quantify remaining compound using HPLC .

Advanced: What computational tools are suitable for predicting its interactions with biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of homologous transporters (e.g., PDB: 5KPT for Tpo1 homologs).

- MD simulations : Run GROMACS simulations to study membrane permeability and binding dynamics.

- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. dimethylamino groups) on bioactivity .

Advanced: How can researchers address discrepancies in reported LC-MS retention times across laboratories?

Standardize protocols using reference materials (e.g., benzoic acid-d₅ as an internal standard). Calibrate instruments with a mix of alkylphenone retention index markers. Adjust mobile phase composition (e.g., 0.1% formic acid vs. 10 mM ammonium acetate) to harmonize interlab variability .

Advanced: What environmental fate studies are needed to assess its ecotoxicological impact?

- Biodegradation assays : Use OECD 301B (modified Sturm test) with activated sludge to measure mineralization rates.

- Aquatic toxicity : Test acute effects on Daphnia magna (48-hour EC₅₀) and algae (72-hour growth inhibition).

- Bioaccumulation : Calculate log Kow via shake-flask method and compare to regulatory thresholds (e.g., log Kow >3 indicates high bioaccumulation risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.